3-Methyl-4-chloroisatoic anhydride CAS number and chemical properties
3-Methyl-4-chloroisatoic anhydride CAS number and chemical properties
An In-depth Technical Guide to 3-Methyl-4-chloroisatoic Anhydride for Advanced Research and Development
Introduction: A Versatile Heterocyclic Building Block
3-Methyl-4-chloroisatoic anhydride is a substituted heterocyclic compound built upon the 1H-3,1-benzoxazine-2,4(1H)-dione core. As a derivative of isatoic anhydride, it serves as a potent electrophile, readily reacting with a wide array of nucleophiles. This reactivity makes it a valuable intermediate and starting material in the synthesis of a diverse range of more complex molecules. For researchers in medicinal chemistry and drug discovery, its true significance lies in the strategic placement of the methyl and chloro substituents on the aromatic ring. These groups can profoundly influence the physicochemical properties, metabolic stability, and target-binding interactions of derivative compounds, making this anhydride a key building block for creating novel therapeutic agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for scientists and professionals in the field.
Core Physicochemical Properties
A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. The key data for 3-Methyl-4-chloroisatoic anhydride are summarized below.
| Property | Value | Source |
| CAS Number | 182740-43-8 | [4] |
| Molecular Formula | C₉H₆ClNO₃ | [4] |
| Molecular Weight | 211.605 g/mol | [4] |
| Appearance | Typically a solid, ranging from white to pale yellow/brown powder or crystals. | [5][6][7] |
| Solubility | Generally soluble in polar aprotic solvents like dimethylformamide (DMF); insoluble in water.[7][8] | |
| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere. The compound is sensitive to moisture.[5][6] |
Synthesis and Reaction Chemistry
General Synthesis Pathway
Isatoic anhydrides are most commonly synthesized from their corresponding anthranilic acid precursors. The synthesis of 3-Methyl-4-chloroisatoic anhydride would thus begin with 2-amino-3-methyl-4-chlorobenzoic acid. The cyclization is typically achieved through the use of phosgene or a safer, solid equivalent such as triphosgene, often in the presence of a base like pyridine.[8]
The general workflow involves the reaction of the amino group with the phosgene equivalent to form an intermediate N-carboxyanhydride, which then undergoes intramolecular cyclization to yield the stable isatoic anhydride ring system.
Caption: General synthesis workflow for 3-Methyl-4-chloroisatoic anhydride.
Core Reactivity: Nucleophilic Ring-Opening
The chemical utility of 3-Methyl-4-chloroisatoic anhydride stems from the reactivity of its anhydride ring. The two carbonyl carbons (C2 and C4) are electrophilic and susceptible to attack by nucleophiles. This can lead to two primary reaction pathways, resulting in the formation of distinct product classes.[9]
-
Attack at C4 (Acyl-Oxygen Cleavage): Nucleophilic attack at the C4 carbonyl, followed by the loss of carbon dioxide, is the most common pathway. This results in the formation of derivatives of N-substituted-2-amino-3-methyl-4-chlorobenzoic acid. For example, reaction with amines yields amides, while reaction with alcohols yields esters.[9]
-
Attack at C2 (Alkyl-Oxygen Cleavage): Alternatively, attack at the C2 carbonyl can occur, leading to the formation of ureido acids or carbamates. This pathway is often favored by bulkier nucleophiles where steric hindrance impedes attack at the more sterically shielded C4 position.[9]
Caption: Dual reaction pathways of 3-Methyl-4-chloroisatoic anhydride.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of chlorine and methyl groups into drug candidates is a well-established strategy in medicinal chemistry.[1]
-
The Role of the Chloro Group: The chlorine atom is a lipophilic, electron-withdrawing group. Its inclusion can enhance membrane permeability, improve metabolic stability by blocking sites susceptible to oxidative metabolism, and introduce specific halogen bonding interactions with protein targets, thereby increasing binding affinity and potency.[1]
-
The "Magic Methyl" Effect: The methyl group, while seemingly simple, can have a profound impact on a molecule's biological activity—an effect often termed the "magic methyl" effect.[2][3] Adding a methyl group can:
-
Increase Potency: By filling a small hydrophobic pocket in a protein's active site.[3]
-
Enhance Metabolic Stability: By blocking a site of metabolism or sterically hindering the approach of metabolic enzymes.
-
Improve Solubility: By disrupting crystal lattice packing in solid forms.[2]
-
Control Conformation: By restricting bond rotation, locking the molecule into a more bioactive conformation.[2]
-
3-Methyl-4-chloroisatoic anhydride provides a pre-functionalized scaffold that allows researchers to readily incorporate this strategic substitution pattern into lead compounds, making it a powerful tool for lead optimization and the development of new chemical entities.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of an N-aryl amide from 3-Methyl-4-chloroisatoic anhydride, a common transformation in drug development workflows.
Objective: To synthesize N-(Aryl)-2-amino-3-methyl-4-chlorobenzamide.
Materials:
-
3-Methyl-4-chloroisatoic anhydride
-
Substituted Aniline (1.0 eq.)
-
Triethylamine (TEA) or another suitable base (1.1 eq.)
-
Dimethylformamide (DMF) or other suitable aprotic solvent
-
Stir plate, glassware, and standard workup/purification equipment
Procedure:
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Methyl-4-chloroisatoic anhydride (1.0 eq.) in anhydrous DMF.
-
Addition of Aniline: To the stirred solution, add the desired substituted aniline (1.0 eq.).
-
Base Addition: Slowly add triethylamine (1.1 eq.) to the reaction mixture. The base acts as a scavenger for any acid formed and can facilitate the reaction.
-
Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Gentle heating (e.g., to 50-60 °C) may be required to drive the reaction to completion.[8] The reaction typically involves the evolution of carbon dioxide gas.
-
Workup: Once the reaction is complete, pour the mixture into cold water. The product will often precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with water and then a non-polar solvent like hexane or ether to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-aryl amide.[8][10]
Safety and Handling
As a reactive chemical intermediate, 3-Methyl-4-chloroisatoic anhydride requires careful handling. The following precautions are based on data for structurally similar compounds.[8][11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][12]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][13] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[5]
-
Hazards: May cause skin and serious eye irritation.[5][6] May be harmful if swallowed.[13] It is classified as an irritant.[12][14]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from moisture and oxidizing agents.[5][6]
Conclusion
3-Methyl-4-chloroisatoic anhydride is more than just a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its inherent reactivity, combined with the proven benefits of its chloro and methyl substituents, provides a reliable and efficient route to novel compounds with potentially enhanced pharmacological profiles. For researchers and drug development professionals, a thorough understanding of this reagent's properties and reactivity is key to unlocking its full potential in the quest for new and improved therapeutics.
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Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][6][11][13]tetrazine-8-carboxylates and -carboxamides. (n.d.). PMC. Retrieved from
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